molecular formula C12H17N3O5 B14765139 N4-Acetyl-3'-deoxy-3'-C-methylcytidine

N4-Acetyl-3'-deoxy-3'-C-methylcytidine

Cat. No.: B14765139
M. Wt: 283.28 g/mol
InChI Key: OOTBLAGYQZQSLP-SSQAQTMGSA-N
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Preparation Methods

The synthesis of N4-Acetyl-3’-deoxy-3’-C-methylcytidine involves several steps, starting with the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the acetyl and methyl groups. The reaction conditions typically involve the use of protecting groups, such as silyl ethers, and reagents like acetic anhydride and methyl iodide. The final deprotection step yields the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

N4-Acetyl-3’-deoxy-3’-C-methylcytidine undergoes various chemical reactions, including:

Scientific Research Applications

N4-Acetyl-3’-deoxy-3’-C-methylcytidine has a wide range of scientific research applications:

Mechanism of Action

N4-Acetyl-3’-deoxy-3’-C-methylcytidine exerts its effects by inhibiting RNA synthesis in specific RNA viruses. The compound is incorporated into the viral RNA during replication, leading to premature termination of the RNA chain. This inhibition of RNA synthesis prevents the virus from replicating and spreading . The molecular targets of this compound include viral RNA polymerases, which are essential for the replication of RNA viruses .

Comparison with Similar Compounds

N4-Acetyl-3’-deoxy-3’-C-methylcytidine can be compared with other nucleoside analogs, such as:

N4-Acetyl-3’-deoxy-3’-C-methylcytidine stands out due to its unique combination of acetyl, deoxy, and methyl groups, which contribute to its potent antiviral activity .

Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

N-[1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C12H17N3O5/c1-6-8(5-16)20-11(10(6)18)15-4-3-9(13-7(2)17)14-12(15)19/h3-4,6,8,10-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t6-,8-,10-,11-/m1/s1

InChI Key

OOTBLAGYQZQSLP-SSQAQTMGSA-N

Isomeric SMILES

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C)CO

Canonical SMILES

CC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C)CO

Origin of Product

United States

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